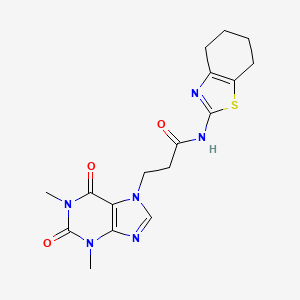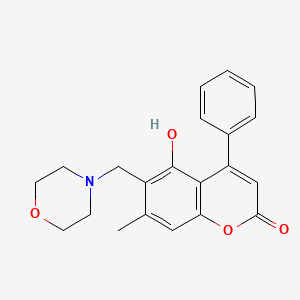![molecular formula C28H25NO6 B11157170 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157170.png)
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules, and a beta-alaninate moiety, which can enhance the compound’s biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a beta-keto ester in the presence of a strong acid catalyst.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzyl chloride and methyl chloride are reacted with the chromen-2-one core in the presence of a Lewis acid catalyst.
Attachment of the Beta-Alaninate Moiety: The beta-alaninate moiety can be introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Protection of the Beta-Alaninate Moiety: The beta-alaninate moiety is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation reactions, as well as the use of automated synthesis equipment for the coupling and protection steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the chromen-2-one core to a chroman-2-one core, which can alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and common conditions include the use of polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde and methyl ketone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Various substituted beta-alaninate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is used as a probe to study enzyme-substrate interactions. The chromen-2-one core can be modified to include various fluorescent tags, allowing researchers to track the compound’s interactions with biological molecules.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its diverse biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The beta-alaninate moiety can enhance the compound’s bioavailability and target specificity.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The beta-alaninate moiety can enhance the compound’s binding affinity and specificity for its targets. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 3-benzyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(methoxy)carbonyl]-beta-alaninate
Uniqueness
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of both benzyl and methyl groups on the chromen-2-one core, as well as the benzyloxycarbonyl-protected beta-alaninate moiety. This combination of structural features enhances the compound’s biological activity and makes it a versatile building block for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C28H25NO6 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H25NO6/c1-19-23-13-12-22(17-25(23)35-27(31)24(19)16-20-8-4-2-5-9-20)34-26(30)14-15-29-28(32)33-18-21-10-6-3-7-11-21/h2-13,17H,14-16,18H2,1H3,(H,29,32) |
InChI-Schlüssel |
NORSCWVBWHANHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)
![2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11157092.png)

![methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157097.png)
![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157101.png)
![2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide](/img/structure/B11157109.png)
![2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157114.png)
![N-[3-(isobutylamino)-3-oxopropyl]benzamide](/img/structure/B11157119.png)

![methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157130.png)

![5-[(2-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157132.png)
![ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11157139.png)
![2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11157155.png)
